molecular formula C22H20BrNO B5990305 4-bromo-N-(3,3-diphenylpropyl)benzamide

4-bromo-N-(3,3-diphenylpropyl)benzamide

Cat. No.: B5990305
M. Wt: 394.3 g/mol
InChI Key: LXLPWGFQCQOXQB-UHFFFAOYSA-N
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Description

4-bromo-N-(3,3-diphenylpropyl)benzamide is a synthetic benzamide derivative offered for investigative and non-clinical research purposes. The benzamide scaffold is recognized as a privileged structure in medicinal chemistry and is associated with a range of potential bioactivities . Benzamide derivatives have been extensively studied in scientific literature for their various potent pharmaceutical activities and are frequently investigated as potential anti-tumor, antibacterial, and anti-Alzheimer's agents . The molecular structure of this compound integrates a 4-bromobenzamide moiety, a feature common in many pharmacologically active compounds, with a 3,3-diphenylpropyl chain. This unique substitution may influence the compound's physicochemical properties and its interaction with biological targets, making it a valuable building block for chemical synthesis and a candidate for probing structure-activity relationships (SAR). As with related compounds, its twisted molecular geometry can impact crystal packing and solid-state properties, which may be relevant for materials science research . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-bromo-N-(3,3-diphenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO/c23-20-13-11-19(12-14-20)22(25)24-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLPWGFQCQOXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3,3-diphenylpropyl)benzamide typically involves the following steps:

    Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the fourth position.

    Formation of 3,3-diphenylpropylamine: The 3,3-diphenylpropylamine is synthesized separately by the reduction of 3,3-diphenylpropionitrile using a reducing agent like lithium aluminum hydride (LiAlH4).

    Amidation Reaction: The final step involves the reaction of 4-bromobenzoyl chloride with 3,3-diphenylpropylamine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3,3-diphenylpropyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides.

    Reduction: Formation of amines.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-bromo-N-(3,3-diphenylpropyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies to understand the interaction of benzamide derivatives with biological targets such as enzymes and receptors.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,3-diphenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 3,3-diphenylpropyl group contribute to the compound’s binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Substituents Molecular Weight Key Features Reference
4-Bromo-N-(3,3-diphenylpropyl)benzamide C₂₆H₂₁BrNO - 4-Bromo benzoyl
- N-(3,3-diphenylpropyl)
443.36 g/mol High lipophilicity; potential for π-π interactions with aromatic systems. -
4-Bromo-N-(di-n-propylcarbamothioyl)benzamide C₁₄H₁₈BrN₂OS - 4-Bromo benzoyl
- Thiourea group (S instead of O)
- Di-n-propyl carbamoyl
349.28 g/mol Acts as a bidentate ligand (S and O coordination); forms metal complexes.
4-Bromo-N-(2,2-dimethylpropyl)-3-hydroxybenzamide C₁₂H₁₆BrNO₂ - 4-Bromo benzoyl
- 3-Hydroxy group
- N-(2,2-dimethylpropyl)
286.16 g/mol Hydroxyl group enhances solubility; steric hindrance from dimethylpropyl.
4-Bromo-N-(3-methoxypropyl)-3-nitrobenzamide C₁₁H₁₃BrN₂O₄ - 4-Bromo benzoyl
- 3-Nitro group
- N-(3-methoxypropyl)
317.14 g/mol Nitro group increases electron-withdrawing effects; methoxy improves solubility.
4-Bromo-N-(3-ethynylphenyl)-2-fluorobenzamide C₁₅H₉BrFNO - 4-Bromo benzoyl
- 2-Fluoro substituent
- N-(3-ethynylphenyl)
318.14 g/mol Ethynyl group enables click chemistry; fluorine enhances metabolic stability.

Coordination Chemistry and Metal Binding

  • 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide : Functions as a bidentate ligand, coordinating through sulfur (thiocarbonyl) and oxygen (carbonyl) atoms. This dual coordination capability facilitates the formation of stable complexes with transition metals like nickel, palladium, and copper .
  • This compound: Lacks the thiourea group, limiting its coordination to monodentate interactions via the carbonyl oxygen. This reduces its utility in metal-catalyzed reactions compared to thiourea derivatives.

Physicochemical Properties

  • Lipophilicity : The 3,3-diphenylpropyl chain in the target compound increases logP values compared to derivatives with shorter alkyl chains (e.g., di-n-propyl or methoxypropyl groups).
  • Solubility : Hydroxyl (e.g., 3-hydroxybenzamide ) or methoxy groups (e.g., 3-methoxypropyl ) enhance aqueous solubility, whereas bulky aromatic substituents (diphenylpropyl) reduce it.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro , bromo) stabilize the amide bond but may reduce nucleophilic reactivity at the benzoyl ring.

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